TG100-115

Catalog No.
S549009
CAS No.
677297-51-7
M.F
C18H14N6O2
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG100-115

CAS Number

677297-51-7

Product Name

TG100-115

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24)

InChI Key

UJIAQDJKSXQLIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

TG100115; TG-100115; TG 100115; TG-100-115; TG100-115 ; TG 100-115.

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N

Description

The exact mass of the compound 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine is 346.11782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of pteridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Radiation Therapy Quality Management

Specific Scientific Field: Radiation Therapy Quality Management

Summary of the Application: TG100-115 was used in a study by the American Association of Physicists in Medicine (AAPM) Task Group 100. The group developed a framework for designing Quality Management (QM) activities based on estimates of the probability of identified failures and their clinical outcome through the radiation therapy planning and delivery process .

Methods of Application: The Task Group used modern risk-based analysis techniques to this complex radiation therapy process .

Results or Outcomes: The development and implementation of risk-assessment techniques, including the use of TG100-115, are expected to make radiation therapy safer and more efficient .

Application in Breast Cancer Research

Specific Scientific Field: Breast Cancer Research

Summary of the Application: TG100-115 has been identified as a potent inhibitor of TRPM7 kinase, which regulates breast cancer cell proliferation, migration, invasion, and metastasis .

Methods of Application: The effects of TG100-115 on breast cancer cell proliferation, migration, and invasion were assessed using various assays, including MTT, wound healing, and transwell assay .

Results or Outcomes: TG100-115 has little effect on the proliferation of MDA-MB-231 cells, a type of breast cancer cell, but significantly decreases cell migration and invasion .

Application in Suppressing Pancreatic Ductal Adenocarcinoma Progression

Specific Scientific Field: Pancreatic Cancer Research

Summary of the Application: TG100-115 has been used in research related to Pancreatic Ductal Adenocarcinoma (PDAC), a type of pancreatic cancer .

Methods of Application: The effect of TG100-115 on PDAC growth was quantified by area of fluorescence and by tumor weight .

Results or Outcomes: TG100-115 substantially suppressed PDAC growth to approximately half of that of control-treated animals. It also quantitatively suppressed metastasis to the diaphragm, liver, colon, and other organs .

Application in Eosinophil Accumulation Research

Specific Scientific Field: Immunology

Summary of the Application: TG100-115 has been used in research related to eosinophil accumulation, a process involved in various immune responses .

Methods of Application: The effect of TG100-115 on eosinophil accumulation was studied in a murine model .

Results or Outcomes: TG100-115 remarkably reduced eosinophil accumulation and bronchiolar mucin accumulation in the murine model .

Application in TRPM7 Kinase Inhibition

Specific Scientific Field: Biochemistry

Summary of the Application: TG100-115 has been identified as a potent inhibitor of TRPM7 kinase .

Methods of Application: The inhibitory effects of TG100-115 on TRPM7 kinase activity were assessed using a TR-FRET based TRPM7 kinase assay .

Results or Outcomes: TG100-115 inhibited TRPM7 kinase activity in an ATP competitive fashion with over 70-fold stronger activity than that of rottlerin, a known TRPM7 kinase inhibitor .

Application in Th2 Cytokine IL-13 Research

Summary of the Application: TG100-115 has been used in research related to Th2 cytokine IL-13, a process involved in various immune responses .

Methods of Application: The effect of TG100-115 on Th2 cytokine IL-13 was studied in a murine model .

Results or Outcomes: TG100-115 remarkably reduced eosinophil accumulation, BALF levels of classic Th2 cytokine IL-13, perivascular and peribronchial leukocyte accumulations, and bronchiolar mucin accumulation in a murine model .

Application in PI3Kγ Inhibition

Summary of the Application: TG100-115 has been used in research related to PI3Kγ, a type of enzyme involved in various cellular functions .

Methods of Application: The effect of TG100-115 on PI3Kγ was studied in a murine model .

TG100-115 is a synthetic organic compound classified as an isozyme-selective inhibitor of phosphatidylinositol-3-kinase, specifically targeting the gamma and delta isoforms. Its IUPAC name is 3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol, and it has a molecular formula of C₁₈H₁₄N₆O₂. TG100-115 is recognized for its potential in therapeutic applications, particularly in oncology and inflammatory diseases due to its selective inhibitory effects on specific kinases involved in cellular signaling pathways .

Studies have shown that 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine exhibits anti-inflammatory activity by inhibiting Phosphatidylinositol-3-kinase (PI3K) gamma and delta isoforms, enzymes involved in inflammatory signaling pathways []. However, the detailed mechanism of action and its interaction with these enzymes require further investigation [].

Limitations and Future Research

Research on 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine is in its early stages. More studies are needed to explore its:

  • Synthesis and development of efficient production methods [].
  • Pharmacological properties, including efficacy and potential side effects [].
  • Detailed mechanism of action with PI3K isoforms [].
  • Toxicity and safety profile [].

TG100-115 primarily functions through competitive inhibition of phosphatidylinositol-3-kinase gamma and delta isoforms. It exhibits IC50 values of 83 nM for PI3K gamma and 235 nM for PI3K delta, indicating its potency in inhibiting these enzymes compared to much higher IC50 values (1.2 mM and 1.3 mM) for PI3K alpha and beta, respectively . The compound also inhibits the kinase activity of the transient receptor potential melastatin 7 ion channel, which plays a crucial role in various cellular processes including migration and invasion of cancer cells .

TG100-115 demonstrates significant biological activity as a potent inhibitor of breast cancer cell migration and invasion. Research indicates that it suppresses TRPM7 ion channel activity and inhibits phosphorylation of critical proteins such as myosin IIA heavy chain and focal adhesion kinase, which are involved in cell motility . The compound has shown efficacy in reducing the proliferation of certain breast cancer cell lines while significantly decreasing their migratory capabilities .

TG100-115 holds promise in several therapeutic areas:

  • Oncology: Its ability to inhibit cancer cell migration makes it a candidate for breast cancer treatment.
  • Inflammatory Diseases: Given its action on phosphatidylinositol-3-kinase, it may be beneficial in conditions where this pathway is dysregulated.
  • Research Tool: TG100-115 serves as a valuable tool in studying TRPM7 kinase activity, contributing to the understanding of its role in various biological processes .

Studies have shown that TG100-115 interacts selectively with TRPM7 kinase, demonstrating over 70-fold stronger inhibition compared to rottlerin, another known TRPM7 inhibitor. This selective interaction underscores TG100-115's potential for targeted therapeutic strategies without affecting other kinases significantly . Additionally, its pharmacokinetic profile suggests favorable absorption and distribution characteristics when administered via aerosolized forms, indicating potential applications in respiratory diseases like asthma .

Several compounds share structural or functional similarities with TG100-115. Below is a comparison highlighting their unique features:

Compound NameSimilarity to TG100-115Unique Features
RottlerinInhibitor of TRPM7 kinaseLess selective; broader inhibition profile
PIK3CA inhibitorsTarget PI3K pathwayLess isoform-specific; broader therapeutic use
WortmanninPI3K inhibitorNon-selective; affects multiple kinases
LY294002PI3K inhibitorNon-selective; used primarily in research settings

TG100-115's unique selectivity for specific isoforms of phosphatidylinositol-3-kinase and its additional inhibitory effects on TRPM7 distinguish it from these similar compounds, making it a promising candidate for targeted therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

346.11782371 g/mol

Monoisotopic Mass

346.11782371 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7ACH1U1E2M

Drug Indication

Investigated for use/treatment in angioedema and myocardial infarction.

Other CAS

677297-51-7

Wikipedia

Tg-100115

Dates

Modify: 2023-08-15
1: Doukas J, Eide L, Stebbins K, Racanelli-Layton A, Dellamary L, Martin M, Dneprovskaia E, Noronha G, Soll R, Wrasidlo W, Acevedo LM, Cheresh DA. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease. J Pharmacol Exp Ther. 2009 Mar;328(3):758-65. Epub 2008 Dec 4. PubMed PMID: 19056934.
2: Doukas J, Wrasidlo W, Noronha G, Dneprovskaia E, Hood J, Soll R. Isoform-selective PI3K inhibitors as novel therapeutics for the treatment of acute myocardial infarction. Biochem Soc Trans. 2007 Apr;35(Pt 2):204-6. PubMed PMID: 17371238.
3: Doukas J, Wrasidlo W, Noronha G, Dneprovskaia E, Fine R, Weis S, Hood J, Demaria A, Soll R, Cheresh D. Phosphoinositide 3-kinase gamma/delta inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006 Dec 26;103(52):19866-71. Epub 2006 Dec 15. PubMed PMID: 17172449; PubMed Central PMCID: PMC1702529.

Explore Compound Types